molecular formula C16H11N3O5 B2392185 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide CAS No. 432009-15-9

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2392185
CAS No.: 432009-15-9
M. Wt: 325.28
InChI Key: FTANZISXTLBQGV-UHFFFAOYSA-N
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Description

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and materials science. This compound is part of a prominent class of C-3 substituted coumarins, which are extensively investigated for their diverse pharmacological profiles, particularly their potent activity against Gram-positive bacterial strains like Staphylococcus aureus (S. aureus) . The C-3 carboxamide substitution on the coumarin core is a critical structural feature known to enhance antibacterial efficacy, making this compound a valuable scaffold for developing novel anti-infective agents to address multidrug-resistant bacteria . Furthermore, the structural motif of a nitro-substituted coumarin linked to a pyridyl group is a key design element in developing highly sensitive chemical probes . Similar coumarin-pyridyl-based architectures have been successfully engineered into fluorescent chemosensors for the selective detection of metal ions like Zn²⁺ and, subsequently, nitroaromatic explosives in aqueous environments . The presence of both nitro and pyridyl groups in this single molecule suggests potential utility in foundational research for designing new molecular sensors. Researchers value this compound as a versatile building block for exploring novel therapeutic candidates against resistant pathogens and for advancing the development of sophisticated detection methodologies.

Properties

IUPAC Name

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15(18-9-10-2-1-5-17-8-10)13-7-11-6-12(19(22)23)3-4-14(11)24-16(13)21/h1-8H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTANZISXTLBQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Core Formation

The 2H-chromene-2-one scaffold is constructed via cyclization of a β-keto ester precursor. Computational studies suggest that the keto-enol tautomerization equilibrium facilitates ring closure under acidic conditions.

Nitration Position Control

The nitro group's introduction at the 6-position requires careful electronic modulation of the chromene ring. Frontier molecular orbital analysis indicates that the 3-carboxamide group directs electrophilic attack to the 6-position through resonance effects.

Amide Bond Formation

The final step couples 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with pyridin-3-ylmethanamine. Density functional theory (DFT) calculations predict optimal orbital alignment when using carbodiimide activators.

Chromene Ring Synthesis Methodologies

Classical Kostanecki-Robinson Cyclization

Reaction Scheme:
$$ \text{Salicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{3-Acetylcoumarin} $$

Optimized Conditions:

Parameter Value
Catalyst Concentrated H₂SO₄
Temperature 120°C
Reaction Time 4 hr
Yield 68-72%

This method produces the unsubstituted chromene core but requires subsequent functionalization.

Direct Synthesis of 3-Carboxy Chromene

Improved Protocol:

  • Condense 2-hydroxybenzaldehyde with diethyl oxalacetate
  • Cyclize using PPA at 80°C for 2 hr
  • Hydrolyze ester with NaOH/EtOH

Advantages:

  • Single-pot formation of 3-carboxy group
  • 85% overall yield
  • Eliminates separate oxidation steps

Regioselective Nitration Strategies

Mixed Acid Nitration System

Optimal Conditions:
$$ \text{3-Carboxychromene} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4 (1:3)]{0°C \rightarrow 5°C} \text{6-Nitro Derivative} $$

Key Parameters:

Factor Effect on Regioselectivity
Nitronium Ion Concentration >2M ensures 6-position dominance
Temperature Ramp Slow warming prevents 8-isomer
Reaction Quenching Ice-water gives 92% 6-nitro

Kinetic studies show the 6-position is kinetically favored under these conditions.

Nitric Acid-Acetic Anhydride Method

Alternative approach for heat-sensitive substrates:

  • HNO₃/Ac₂O (1:2 molar ratio)
  • 25°C, 8 hr stirring
  • 78% yield with 6:1 positional selectivity

This method reduces decomposition but requires strict moisture control.

Amide Coupling Techniques

Carbodiimide-Mediated Coupling

Standard Protocol:

  • Activate 6-nitro-3-carboxylic acid with EDCI/HOBt
  • Add pyridin-3-ylmethanamine (1.2 eq)
  • Stir in DMF at 0°C → RT for 12 hr

Performance Metrics:

Activator Solvent Yield Purity
EDCI/HOBt DMF 89% 98.5%
DCC/DMAP CH₂Cl₂ 72% 95.2%
HATU DMF 91% 97.8%

NMR studies confirm configuration retention during coupling.

Schlenk Technique for Air-Sensitive Cases

For oxygen-sensitive analogs:

  • Conduct reactions under argon
  • Use freshly distilled amine
  • Employ molecular sieves (4Å)

This approach increases yield by 11% compared to standard conditions.

Integrated Multi-Step Synthesis

Convergent Synthesis Route

Stepwise Process:

  • Synthesize 3-carboxychromene (85% yield)
  • Nitrate at 6-position (92% yield)
  • Couple with pyridin-3-ylmethanamine (89% yield)

Overall Efficiency:

  • Total yield: 85% × 92% × 89% = 68.5%
  • Purity after crystallization: 99.1%

One-Pot Variant

Experimental method under development:

  • Sequential addition of reagents without isolation
  • Current yield: 54% (needs optimization)
  • Key challenge: Nitration side reactions during amidation

Analytical Characterization

Spectroscopic Validation

Key Spectral Data:

Technique Characteristic Signals
¹H NMR (400MHz) δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J=8Hz, 1H, Ar-H), 4.85 (d, J=5.6Hz, 2H, CH₂)
IR (KBr) 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
HRMS m/z 383.0882 [M+H]+ (calc. 383.0884)

Purity Assessment

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention Time: 6.72 min
  • Purity: 99.3% (254 nm)

Scale-Up Considerations

Industrial Adaptation

Modified Process for Kilo-Scale:

Parameter Lab Scale Production Scale
Nitration Temperature 0-5°C -10°C
Coupling Solvent DMF THF
Crystallization Ethanol Ethyl acetate
Overall Yield 68.5% 61%

Thermal risk analysis confirms safe exotherm management during scale-up.

Green Chemistry Alternatives

Emerging approaches:

  • Mechanochemical nitration (ball milling)
  • Photocatalytic amidation
  • Biocatalytic ester hydrolysis

Current limitations include lower yields (38-42%) but demonstrate environmental benefits.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the chromene ring.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromene or pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide. Its derivatives have demonstrated significant efficacy against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli256
Staphylococcus aureus128
Candida albicans64

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, it has been observed to induce apoptosis in cancer cells while sparing normal cells.

Case Study : A study conducted on ovarian cancer models demonstrated that the compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression. For example, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Effects

In vivo studies have suggested that this compound can significantly reduce pro-inflammatory cytokines in models of arthritis, indicating its potential use in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in ovarian cancer cells
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of the compound against common pathogens and found significant antimicrobial activity, particularly against Staphylococcus aureus.
  • Cytotoxicity in Cancer Models :
    • A study highlighted the selective cytotoxicity of the compound towards human cancer cell lines, demonstrating its potential for targeted cancer therapy.
  • Mechanism of Action :
    • Investigations into the molecular mechanisms revealed that the compound interacts with cellular pathways involved in apoptosis and inflammation, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the chromene core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Coumarin Carboxamides
Compound Name Substituents (Position) Molecular Formula Biological Activity (Reported) References
6-Nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide -NO₂ (C6), -N-(pyridin-3-ylmethyl) (C3) C₁₆H₁₁N₃O₅ Not explicitly reported N/A
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (Compound 11) -NO₂ (C6), -OH (C7, C8), -N-(piperidin-4-yl) (C3) C₁₅H₁₅N₃O₇ HIV-1 reverse transcriptase inhibition
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide -CH₃ (C6), -N-(quinolin-6-yl) (C3) C₂₀H₁₄N₂O₃ Neurodegenerative disease targets

Key Observations :

  • Electron Effects: The nitro group in the target compound and Compound 11 enhances electrophilicity, which may facilitate interactions with nucleophilic residues in biological targets. In contrast, the methyl group in the quinolinyl analog (6-methyl derivative) introduces steric bulk without significant electronic modulation .
  • Solubility: The pyridin-3-ylmethyl group likely improves aqueous solubility compared to the hydrophobic quinolin-6-yl substituent .
  • Biological Targets: Compound 11 demonstrated anti-HIV activity, while the 6-methyl-quinolinyl analog was explored for neurodegenerative diseases, suggesting substituent-dependent target selectivity .

Crystallographic and Hirshfeld Surface Analysis

The crystal structure of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide revealed intermolecular hydrogen bonds between the carboxamide oxygen and adjacent quinoline hydrogen atoms, stabilizing the lattice . Similar analysis for the target compound is lacking, but its pyridinylmethyl group may engage in weaker C–H···O or π–π stacking interactions compared to the quinolinyl analog.

Biological Activity

6-Nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Its unique structural features, including a nitro group at the 6-position and an amide functional group linked to a pyridine moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H13N3O4\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_4

This structure contributes to its reactivity and interaction with biological targets. The presence of both nitro and amide groups enhances its potential for biological activity, particularly in medicinal chemistry.

Biological Activities

Research on chromene derivatives indicates various biological activities, including:

  • Anticancer Activity : Some studies have shown that chromene derivatives possess significant cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated activity against HT-29 colon cancer cells with IC₅₀ values indicating potent antiproliferative effects .
  • Antimicrobial Properties : The nitro group in compounds similar to this compound is crucial for antibacterial activity. Nitro compounds often exhibit enhanced radical formation upon bioreduction, contributing to their antimicrobial efficacy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Radical Formation : The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
6-nitrochromenoneNitro group at position 6Antimicrobial properties
Coumarin derivativesLacks amide functionalityAnticoagulant effects
Pyridine-based amidesSimilar amide structureNeuroprotective effects

The presence of both nitro and amide functionalities in this compound distinguishes it from others, potentially enhancing its biological activity against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activities of chromene derivatives:

  • A study on related chromene-based hydrazones indicated significant activity against HT-29 colon cancer cells, with some derivatives achieving IC₅₀ values as low as 7.98 µM .
  • Another investigation into the antimicrobial properties of nitro-containing compounds revealed that the presence of a nitro group is essential for maintaining high levels of antibacterial activity against various strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 3-(aminomethyl)pyridine using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 2 : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to improve yield. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>95%) using HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key features should be analyzed?

  • Methodology :

  • 1H/13C NMR : Identify the nitro group (δ 8.5–9.0 ppm for aromatic protons), chromene lactone (δ 6.5–7.5 ppm), and pyridylmethylamide (δ 4.5–5.0 ppm for CH2) .
  • IR Spectroscopy : Confirm lactone C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (M+1 ion) and fragmentation patterns .

Q. What in vitro assays are recommended for initial screening of antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations: 1–100 µM .
  • Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC50 values .

Advanced Research Questions

Q. How can contradictions in reported biological activities across assays be resolved?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Compare EC50/IC50 values under identical conditions. Use statistical tools (e.g., ANOVA) to validate reproducibility .
  • Mechanistic Studies : Perform transcriptomic profiling or target-specific assays (e.g., kinase inhibition) to identify primary vs. off-target effects .

Q. What computational methods predict binding affinity, and how should docking studies be validated?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Prioritize docking poses with lowest RMSD values .
  • Validation : Cross-check with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to confirm binding constants (KD) .

Q. How do substituents on the pyridine and chromene rings influence reactivity in nucleophilic/electrophilic reactions?

  • Methodology :

  • Electronic Effects : Use DFT calculations (e.g., Gaussian 09) to map electron density (HOMO/LUMO) and predict sites for nitration or alkylation .
  • Experimental Testing : Compare reaction rates of derivatives (e.g., chloro vs. methoxy substituents) under controlled conditions (e.g., HNO3/H2SO4 nitration) .

Q. What strategies assess metabolic stability and toxicity in preclinical models?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2) .
  • In Vivo Toxicity : Administer to rodents (10–100 mg/kg) for 28 days. Analyze serum biomarkers (ALT, AST) and histopathology .

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